molecular formula C26H29N3O2 B11029625 1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11029625
M. Wt: 415.5 g/mol
InChI Key: RXSXYLHXKSIWLW-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)imino]-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a piperidinomethyl group, and a pyrroloquinoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps:

    Formation of the Pyrroloquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline structure.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxyphenyl group is introduced to the core structure.

    Attachment of the Piperidinomethyl Group: This step involves the nucleophilic substitution reaction where a piperidinomethyl group is attached to the core structure.

    Final Assembly: The final step involves the formation of the imino group through condensation reactions, typically using reagents like aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)imino]-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups to the aromatic ring or the piperidinomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in diseases, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or dyes. Its unique structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The imino group might form hydrogen bonds or electrostatic interactions with these targets, while the aromatic rings could participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Methoxyphenyl)imino]-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to the specific combination of functional groups and the overall structure. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)imino-11,11-dimethyl-9-(piperidin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C26H29N3O2/c1-26(2)16-18(17-28-14-5-4-6-15-28)21-8-7-9-22-23(25(30)29(26)24(21)22)27-19-10-12-20(31-3)13-11-19/h7-13,16H,4-6,14-15,17H2,1-3H3

InChI Key

RXSXYLHXKSIWLW-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=C(C=C4)OC)C3=CC=C2)CN5CCCCC5)C

Origin of Product

United States

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